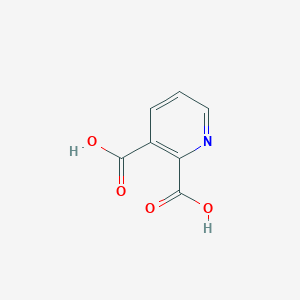

Quinolinic Acid

説明

特性

IUPAC Name |

pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAWHXHKYYXBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Record name | quinolinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Quinolinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt) | |

| Record name | Quinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041327 | |

| Record name | Quinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid | |

| Record name | 2,3-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | Quinolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals, Monoclinic crystals from water | |

CAS No. |

89-00-9 | |

| Record name | Quinolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F0HK1URN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228.5 °C, 190 °C | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Quinolinic Acid Synthesis Pathway in Microglia

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kynurenine (B1673888) pathway (KP) is the principal metabolic route for tryptophan degradation in mammals, leading to the production of several neuroactive compounds. Within the central nervous system (CNS), this pathway is compartmentalized, with different cell types playing distinct roles. Microglia, the resident immune cells of the CNS, are the primary producers of the excitotoxin quinolinic acid (QUIN).[1][2][3] Under neuroinflammatory conditions, the microglial KP is significantly upregulated, leading to an accumulation of QUIN, which has been implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders.[4][5] This guide provides a comprehensive technical overview of the this compound synthesis pathway in microglia, including its regulation, quantitative aspects, and key experimental methodologies.

The Core Synthesis Pathway of this compound in Microglia

The synthesis of this compound in microglia is a multi-step enzymatic cascade that begins with the uptake of tryptophan. The pathway is predominantly activated under inflammatory conditions.[5]

2.1 Tryptophan to Kynurenine: The Rate-Limiting Step

The initial and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine.[6] This reaction is primarily catalyzed by Indoleamine 2,3-dioxygenase 1 (IDO1) in microglia.[6] The expression of IDO1 is typically low in quiescent microglia but is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ).[7]

2.2 Kynurenine to 3-Hydroxykynurenine

L-kynurenine is a critical branch-point metabolite. In microglia, it is preferentially metabolized by Kynurenine 3-monooxygenase (KMO) , an outer mitochondrial membrane enzyme, to produce 3-hydroxykynurenine (3-HK).[8] KMO expression is also upregulated in activated microglia.[1]

2.3 3-Hydroxykynurenine to 3-Hydroxyanthranilic Acid

3-HK is then cleaved by kynureninase (KYNU) to form 3-hydroxyanthranilic acid (3-HAA).

2.4 3-Hydroxyanthranilic Acid to this compound

The final enzymatic step in the synthesis of this compound is the oxidation of 3-HAA by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) . This reaction produces the unstable intermediate, 2-amino-3-carboxymuconate-semialdehyde (ACMS), which non-enzymatically cyclizes to form this compound.[9]

Signaling Pathway Diagram

References

- 1. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Transcriptome Networks between IDO1-Knockout and Wild-Type Mice in Brain Microglia and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF Concentrations of Brain Tryptophan and Kynurenines during Immune Stimulation with IFN-alpha: Relationship to CNS Immune Responses and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the kynurenine metabolic pathway by interferon-gamma in murine cloned macrophages and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Quinolinic Acid in Neuroinflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinic acid (QUIN), a neuroactive metabolite of the kynurenine (B1673888) pathway, has emerged as a significant contributor to the pathophysiology of a spectrum of neuroinflammatory diseases.[1][2] Under normal physiological conditions, QUIN is present at nanomolar concentrations in the brain and cerebrospinal fluid (CSF).[2] However, in the context of neuroinflammation, its levels can increase dramatically, playing a pivotal role in excitotoxicity, oxidative stress, and perpetuating the inflammatory cascade.[3][4] This technical guide provides an in-depth analysis of the role of QUIN in neuroinflammatory diseases, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and professionals in drug development.

Introduction: The Kynurenine Pathway and this compound Synthesis

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan.[2] Under inflammatory conditions, the rate-limiting enzyme indoleamine 2,3-dioxygenase (IDO) is upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[2][5] This shunts tryptophan metabolism towards the production of several neuroactive compounds, including the excitotoxin this compound.[6] Microglia and infiltrating macrophages are the primary sources of QUIN in the central nervous system (CNS).[6][7]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Kynurenine [label="Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; "3HK" [label="3-Hydroxykynurenine\n(3-HK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "3HAA" [label="3-Hydroxyanthranilic Acid\n(3-HAA)", fillcolor="#F1F3F4", fontcolor="#202124"]; QUIN [label="this compound\n(QUIN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KYNA [label="Kynurenic Acid\n(KYNA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tryptophan -> Kynurenine [label="IDO, TDO"]; Kynurenine -> "3HK" [label="KMO"]; "3HK" -> "3HAA" [label="Kynureninase"]; "3HAA" -> QUIN [label="3-HAO"]; Kynurenine -> KYNA [label="KAT"];

// Invisible nodes for spacing {rank=same; Tryptophan; Kynurenine; "3HK"; "3HAA"; QUIN;} {rank=same; KYNA;} } Figure 1: Simplified Kynurenine Pathway.

Quantitative Data: this compound Levels in Neuroinflammatory Diseases

Elevated concentrations of QUIN have been consistently reported in the CSF and brain tissue of patients with various neuroinflammatory and neurodegenerative disorders. The following tables summarize key quantitative findings.

| Disease | Sample Type | Patient Group | QUIN Concentration | Control Group | QUIN Concentration | Fold Change | Reference |

| Huntington's Disease (Grade 0/1) | Neostriatum | HD Patients | ~12 pmol/mg protein | Matched Controls | ~3 pmol/mg protein | ~4x | [3] |

| Huntington's Disease (Grade 0/1) | Neocortex | HD Patients | ~10 pmol/mg protein | Matched Controls | ~3 pmol/mg protein | ~3.3x | [3] |

| Multiple Sclerosis | CSF | MS Patients | Significantly Higher (p<0.0001) | Healthy Controls | - | - | [8] |

| Multiple Sclerosis | Serum | MS Patients | Significantly Higher (p=0.030) | Healthy Controls | - | - | [8] |

| Neuroinflammation (Pediatric) | CSF | Inflammation Group | Median: ~150 nmol/L | Control Groups | Median: ~30 nmol/L | ~5x | [4] |

| Traumatic Brain Injury (Severe) | CSF | TBI Patients (72-83h post-injury) | 463 ± 128 nmol/L | Normal Value | < 50 nmol/L | >9x | [9] |

| Parkinson's Disease | CSF | PD Patients | Higher levels associated with more severe symptoms | - | - | - | [10] |

| Alzheimer's Disease | - | - | Potential neurotoxic kynurenines were not found to be increased in patients with AD. | - | - | - | [11] |

| Disease | Sample Type | Patient Group | QUIN/KYNA Ratio | Control Group | QUIN/KYNA Ratio | Significance | Reference |

| Multiple Sclerosis | CSF | MS Patients | Significantly Higher | Healthy Controls | - | p=0.0015 | [8] |

| Multiple Sclerosis | Serum | MS Patients | Significantly Higher | Healthy Controls | - | p=0.0183 | [8] |

Mechanisms of this compound-Induced Neurotoxicity

QUIN exerts its neurotoxic effects through several interconnected mechanisms:

NMDA Receptor-Mediated Excitotoxicity

QUIN is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[12] Its binding to the NMDA receptor leads to an excessive influx of Ca2+, triggering a cascade of neurotoxic events including:

-

Activation of proteases and lipases: Degradation of cellular components.

-

Mitochondrial dysfunction: Impaired energy production and increased reactive oxygen species (ROS) generation.

-

Nitric oxide synthase (NOS) activation: Production of nitric oxide (NO), which can react with superoxide (B77818) to form the highly damaging peroxynitrite.[7][13]

// Nodes QUIN [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Ca²⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Proteases [label="Protease Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_dys [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; NOS [label="nNOS Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="NO Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peroxynitrite [label="Peroxynitrite\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_damage [label="Neuronal Damage &\nApoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges QUIN -> NMDAR [label="Agonist"]; NMDAR -> Ca_influx; Ca_influx -> {Proteases, Mito_dys, NOS}; Mito_dys -> ROS; NOS -> NO; ROS -> Peroxynitrite; NO -> Peroxynitrite; {Proteases, Peroxynitrite} -> Neuronal_damage; } Figure 2: QUIN-Mediated NMDA Receptor Excitotoxicity.

Microglial Activation and Pro-inflammatory Cytokine Release

QUIN can directly activate microglia, the resident immune cells of the CNS.[14][15] This activation leads to the production and release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[14][16] This creates a vicious cycle where inflammation drives QUIN production, and QUIN, in turn, amplifies the inflammatory response.

// Nodes QUIN [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia [label="Microglia", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; TNFa [label="TNF-α Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges QUIN -> Microglia [label="Activation"]; Microglia -> NFkB; NFkB -> TNFa; TNFa -> Neuroinflammation; } Figure 3: QUIN-Induced Microglial Activation.

Oxidative Stress

QUIN contributes to oxidative stress through both NMDA receptor-dependent and -independent mechanisms.[2] NMDA receptor activation leads to ROS production from mitochondria.[7] Independently, QUIN can chelate ferrous iron (Fe2+), and this complex can participate in Fenton reactions, generating highly reactive hydroxyl radicals.[2] This leads to lipid peroxidation and damage to other cellular macromolecules.[2][17]

Experimental Protocols

Measurement of this compound in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography/Mass Spectrometry (GC/MS).[18][19][20][21][22]

Sample Preparation (CSF/Serum):

-

Samples are deproteinized, often using trichloroacetic acid or a similar precipitating agent.

-

The supernatant is collected after centrifugation.

-

For some HPLC methods, derivatization is required to introduce a fluorescent tag.[19]

HPLC-Fluorescence Protocol Outline:

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection: Excitation and emission wavelengths are set according to the specific fluorescent derivative used.

-

Quantification: A standard curve is generated using known concentrations of QUIN.

// Nodes Sample [label="Biological Sample\n(CSF, Serum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deproteinize [label="Deproteinization", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Supernatant\nCollection", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatize [label="Derivatization\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Fluorescence\nDetection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Deproteinize; Deproteinize -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> Derivatize; Derivatize -> HPLC; HPLC -> Detect; Detect -> Quantify; } Figure 4: Workflow for QUIN Measurement by HPLC.

This compound-Induced Excitotoxicity in Neuronal Cultures

Objective: To assess the neurotoxic effects of QUIN on primary neurons or neuronal cell lines.

Protocol Outline:

-

Cell Culture: Primary cortical or hippocampal neurons are cultured on appropriate substrates (e.g., poly-L-lysine coated plates).[23][24]

-

Treatment: Neurons are exposed to various concentrations of QUIN (e.g., 50 nM to 1200 nM) for a specified duration (e.g., 24-72 hours).[23][24]

-

Assessment of Cell Viability:

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell membrane damage.

-

MTT Assay: Measures mitochondrial metabolic activity, reflecting cell viability.

-

Live/Dead Staining: Using fluorescent dyes like calcein-AM (live cells) and ethidium (B1194527) homodimer-1 (dead cells).

-

-

Apoptosis Assays:

-

TUNEL Staining: Detects DNA fragmentation characteristic of apoptosis.

-

Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic pathway.

-

Lipid Peroxidation Assay

Objective: To measure oxidative damage to lipids induced by QUIN.

Method: Thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA), a product of lipid peroxidation.[25][26]

Protocol Outline:

-

Sample Preparation: Brain tissue homogenates or cell lysates are prepared.

-

Treatment: Samples are incubated with QUIN at various concentrations.

-

Reaction: Thiobarbituric acid (TBA) is added to the samples and heated, leading to the formation of a colored adduct with MDA.

-

Detection: The absorbance of the colored product is measured spectrophotometrically (typically around 532 nm).

-

Quantification: MDA concentration is determined using a standard curve prepared with an MDA standard.

Conclusion and Future Directions

The evidence overwhelmingly points to a significant role for this compound in the pathogenesis of a range of neuroinflammatory diseases. Its multifaceted neurotoxic actions, including NMDA receptor-mediated excitotoxicity, promotion of oxidative stress, and amplification of the inflammatory response, make it a compelling therapeutic target. The development of strategies to inhibit QUIN synthesis, enhance its degradation, or block its downstream effects holds considerable promise for mitigating neuronal damage and disease progression in these devastating disorders. Future research should focus on the development of specific and brain-penetrant inhibitors of key enzymes in the kynurenine pathway, such as kynurenine-3-monooxygenase (KMO), to shift the metabolic balance away from the production of this compound and towards the neuroprotective kynurenic acid.

References

- 1. Elevated brain 3-hydroxykynurenine and quinolinate levels in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neostriatal and cortical quinolinate levels are increased in early grade Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CSF neopterin, this compound and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agathisflavone Modulates the Kynurenine Pathway and Glial Inflammatory Responses with Implications for Neuroprotection [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Involvement of Neuroinflammation and Kynurenine Pathway in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Dynamic changes in kynurenine pathway metabolites in multiple sclerosis: A systematic review [frontiersin.org]

- 9. This compound is increased in CSF and associated with mortality after traumatic brain injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bevital.no [bevital.no]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Microglia activation contributes to this compound-induced neuronal excitotoxicity through TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Development of a Novel Method to Quantify this compound in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]

- 22. molnar-institute.com [molnar-institute.com]

- 23. The Excitotoxin this compound Induces Tau Phosphorylation in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Excitotoxin this compound Induces Tau Phosphorylation in Human Neurons | PLOS One [journals.plos.org]

- 25. Oxidative stress as a mechanism for this compound-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ovid.com [ovid.com]

Quinolinic Acid: An Endogenous N-Methyl-D-Aspartate Receptor Agonist and its Role in Neuropathology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinic acid (QUIN) is a neuroactive metabolite produced during the degradation of the essential amino acid L-tryptophan via the kynurenine (B1673888) pathway.[1] Under normal physiological conditions, QUIN is present at nanomolar concentrations in the central nervous system (CNS).[1] However, in the context of neuroinflammatory conditions, its levels can rise significantly, contributing to the pathogenesis of a wide array of neurological disorders.[2][3] The primary mechanism underlying its neurotoxicity is its action as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[4][5] Over-activation of NMDA receptors by elevated QUIN concentrations leads to a phenomenon known as excitotoxicity, a process implicated in neuronal dysfunction and death in conditions such as Huntington's disease, Alzheimer's disease, Parkinson's disease, and HIV-associated neurocognitive disorders.[5][6][7] This guide provides a comprehensive technical overview of this compound's role as an endogenous NMDA receptor agonist, detailing its biosynthesis, mechanism of action, associated signaling pathways, and the experimental methodologies used for its study.

Biosynthesis and Metabolism of this compound

The synthesis and degradation of this compound are intrinsically linked to the kynurenine pathway, the primary metabolic route for L-tryptophan in mammals.[1]

The Kynurenine Pathway

Approximately 90% of dietary L-tryptophan is metabolized through the kynurenine pathway.[1] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[2][8] N-formylkynurenine is then rapidly converted to L-kynurenine. L-kynurenine represents a critical branch point in the pathway.[1] It can be metabolized into the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs), which are predominantly found in astrocytes.[9] Alternatively, it can enter the neurotoxic branch, primarily within microglia and infiltrating macrophages, where it is converted to 3-hydroxykynurenine (3-HK) by kynurenine-3-monooxygenase (KMO).[10]

Following a series of enzymatic steps involving kynureninase and 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), 3-HK is ultimately converted to 2-amino-3-carboxymuconate semialdehyde (ACMS).[11] ACMS is unstable and can spontaneously cyclize to form this compound.[9][11] The synthesis of QUIN is significantly upregulated during immune activation, as pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), strongly induce the IDO enzyme.[3][11]

Cellular Localization and Degradation

The key enzymes for QUIN synthesis, KMO and 3-HAO, are highly expressed in microglia and macrophages.[11][12] This localization means that under neuroinflammatory conditions, these activated immune cells are the primary source of excess QUIN in the brain.[7][13] In contrast, astrocytes are the main producers of the neuroprotective NMDA receptor antagonist, KYNA.[9] The balance between these two branches of the kynurenine pathway is therefore critical for neuronal health.

This compound is catabolized by the enzyme quinolinate phosphoribosyltransferase (QPRT) to form nicotinic acid mononucleotide, a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1] However, the activity of QPRT in the brain is relatively low, and the enzyme can become rapidly saturated, leading to the accumulation of QUIN when its production rate is high.[1][9]

This compound as an NMDA Receptor Agonist

The neurotoxic effects of this compound are primarily mediated through its specific interaction with the NMDA receptor.

Mechanism of Action

This compound acts as a selective agonist at the glutamate (B1630785) binding site on the NMDA receptor.[14] Its binding mimics that of glutamate, leading to the opening of the receptor's ion channel. This allows for the influx of extracellular Ca2+ and Na+ into the neuron.[14] Unlike glutamate, QUIN is a relatively weak agonist, requiring millimolar concentrations to elicit responses comparable to those induced by NMDA or glutamate.[15] However, its poor degradation and inefficient reuptake mean that when produced in excess during inflammation, it can persistently stimulate NMDA receptors, leading to pathological consequences.[1]

Receptor Subtype Selectivity

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits. This compound exhibits a degree of selectivity for NMDA receptors containing GluN2A and GluN2B subunits, which are widely distributed in brain regions particularly vulnerable to its toxic effects, such as the hippocampus and striatum.[1][16] It is a very weak or inactive agonist at receptors containing the GluN2C subunit.[15] This subtype selectivity contributes to the specific patterns of neuronal damage observed in response to elevated QUIN levels.

Quantitative Data

The concentration of this compound is a critical determinant of its physiological or pathological role.

Receptor Binding and Potency

Quantitative studies have been performed to characterize the interaction of this compound with the NMDA receptor, although specific Ki values are not consistently reported in the literature. Its potency is generally considered to be lower than that of glutamate or NMDA.

Table 1: Potency of this compound at NMDA Receptors

| Agonist | Receptor Subtype | Potency (EC50) | Efficacy (vs. Glutamate) | Reference |

|---|---|---|---|---|

| This compound | Recombinant NR1/NR2A | Millimolar range | Lower | [15] |

| This compound | Recombinant NR1/NR2B | Millimolar range | Lower | [15] |

| This compound | Cortical mRNA (Xenopus oocytes) | Weak agonist (mM concentrations) | Smaller maximal response than NMDA | [15] |

| NMDA | Recombinant NR1/NR2A | Micromolar range | High | [15] |

| Glutamate | Recombinant NR1/NR2A/B | Micromolar range | 100% (Reference) |[15] |

Note: Precise EC50 values vary depending on the experimental system (e.g., oocyte expression systems, neuronal cultures) and conditions.

Concentrations in Biological Fluids

Under normal conditions, QUIN is maintained at low nanomolar levels. However, in inflammatory and neurodegenerative diseases, its concentration can increase dramatically, reaching levels capable of inducing excitotoxicity.

Table 2: this compound Concentrations in Physiological and Pathological States

| Condition | Sample Type | Concentration Range | Fold Increase (Approx.) | Reference(s) |

|---|---|---|---|---|

| Healthy Controls | CSF | 20-50 nM | - | [1][17] |

| Healthy Controls | Brain Tissue | ~1.8 nmol/g (cortex) | - | [1] |

| Inflammatory Neurological Diseases | CSF | Markedly increased (µM range possible) | 10-100x | [2] |

| HIV-1 Infection (with dementia) | CSF | >1000 nM | >20x | [2][3] |

| Huntington's Disease (early stage) | Cortex/Striatum | Substantially elevated | - | [18] |

| Amyotrophic Lateral Sclerosis (ALS) | CSF / Spinal Cord | Elevated | - | [7] |

| Major Depressive Disorder | Post-mortem Brain | Higher than controls | - | [19] |

| Immune Activation (endotoxin) | Brain ECF (rat) | 66-fold increase | 66x | [20] |

| Immune Activation (endotoxin) | Brain Homogenate (rat) | 246-fold increase | 246x |[20] |

CSF: Cerebrospinal Fluid; ECF: Extracellular Fluid.

Excitotoxicity and Downstream Signaling

The sustained activation of NMDA receptors by pathogenic concentrations of this compound triggers a cascade of intracellular events collectively known as excitotoxicity.[5]

Core Mechanisms of Excitotoxicity

-

Calcium Overload: The primary event is excessive Ca2+ influx through the NMDA receptor channel.[5] This overwhelms the cell's calcium buffering capacity, leading to the pathological activation of various calcium-dependent enzymes.

-

Mitochondrial Dysfunction: High intracellular Ca2+ is sequestered by mitochondria, which disrupts the mitochondrial membrane potential, impairs ATP synthesis, and leads to the opening of the mitochondrial permeability transition pore (mPTP).[21] This results in energy failure and the release of pro-apoptotic factors like cytochrome c.[5]

-

Oxidative Stress: The excitotoxic cascade generates reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This occurs through multiple mechanisms, including mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase (NOS) and NADPH oxidase. Oxidative stress damages lipids, proteins, and DNA.[3][22]

-

Activation of Degradative Enzymes: Pathological Ca2+ levels activate proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components and contribute to neuronal death.

-

Apoptotic Pathway Activation: Excitotoxicity can trigger programmed cell death (apoptosis). This involves the activation of transcription factors like p53 and NF-κB, upregulation of pro-apoptotic proteins (e.g., Bax, PUMA), and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to caspase activation.[1][23]

NMDA-Independent Toxicity

While excitotoxicity is the principal mechanism, this compound can also induce neuronal damage through other pathways. It can chelate Fe2+ ions, forming a complex that catalyzes the generation of highly reactive hydroxyl radicals, thereby contributing directly to oxidative stress independent of NMDA receptor activation.[1]

Experimental Protocols

Investigating the role of this compound requires robust and sensitive methodologies.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying QUIN in complex biological matrices like CSF and brain homogenates.[24][25]

Objective: To measure the concentration of QUIN in CSF.

Materials:

-

CSF sample

-

Internal Standard (IS): Deuterated this compound (e.g., d3-QUIN)

-

Protein Precipitation Agent: Trichloroacetic acid (TCA) or acetonitrile (B52724)

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile Phase A: 0.1-0.6% Formic acid in water

-

Mobile Phase B: 0.1-0.6% Formic acid in methanol (B129727) or acetonitrile

Protocol:

-

Sample Preparation:

-

Thaw CSF samples on ice.

-

To 100 µL of CSF, add a known concentration of d3-QUIN internal standard.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new vial for analysis.

-

-

LC Separation:

-

Inject 5-10 µL of the prepared sample onto the C18 column.

-

Use a gradient elution method. For example: Start with 95% Mobile Phase A, ramp to 95% Mobile Phase B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Set the flow rate to 0.3-0.4 mL/min.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive or negative ion mode.

-

Set up Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both native QUIN and the d3-QUIN IS.

-

Example Transition (Positive Mode): QUIN (m/z 168.0 -> 124.0), d3-QUIN (m/z 171.0 -> 127.0).

-

-

Quantification:

-

Generate a standard curve using known concentrations of QUIN spiked into a surrogate matrix.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of QUIN in the unknown sample by interpolating its peak area ratio from the standard curve.

-

In Vivo Microdialysis

This technique allows for the continuous sampling of unbound, extracellular QUIN in specific brain regions of a living, often freely moving, animal.[26][27]

Objective: To measure basal and stimulated extracellular QUIN levels in the rat striatum.

Protocol:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the striatum. Secure it to the skull with dental cement.

-

Allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula into the striatum.

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[28]

-

Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

-

-

Sample Collection:

-

Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into vials kept at 4°C.

-

For stimulation experiments, the perfusing aCSF can be switched to one containing a stimulating agent (e.g., endotoxin) or a precursor like 3-hydroxyanthranilic acid.[29]

-

-

Analysis:

-

Analyze the QUIN concentration in the collected dialysate fractions using a highly sensitive method like LC-MS/MS, as described above.

-

The measured concentration in the dialysate represents a fraction of the true extracellular concentration, which can be estimated using quantitative microdialysis methods like the zero-net-flux or recovery-by-retrodialysis techniques.[27]

-

Electrophysiological Recording (Whole-Cell Patch Clamp)

This method directly measures the effects of this compound on neuronal electrical activity and NMDA receptor-mediated currents.[30]

Objective: To characterize QUIN-evoked currents in hippocampal pyramidal neurons.

Protocol:

-

Brain Slice Preparation:

-

Rapidly dissect the brain of a rodent (e.g., postnatal day 14-21 mouse) in ice-cold, oxygenated slicing solution.

-

Prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the hippocampus using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visually identify a pyramidal neuron in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell voltage-clamp recording using a borosilicate glass pipette filled with an appropriate internal solution.

-

Hold the neuron at a negative potential (e.g., -70 mV) to study synaptic currents, or at a positive potential (e.g., +40 mV) to relieve the Mg2+ block and isolate NMDA receptor currents.

-

-

Drug Application:

-

Establish a stable baseline recording.

-

Apply this compound (e.g., 100 µM - 1 mM) to the slice via the bath perfusion system.

-

Record the inward current evoked by QUIN.

-

To confirm the current is NMDA receptor-mediated, co-apply a specific NMDA receptor antagonist like D-AP5 (50 µM) and observe the blockade of the QUIN-induced current.[30]

-

Conclusion

This compound is a critical endogenous modulator of neuronal function and survival. While it plays a role in NAD+ synthesis under physiological conditions, its overproduction during neuroinflammation makes it a potent neurotoxin. Its primary mechanism of toxicity, the agonistic action at NMDA receptors, triggers a well-defined excitotoxic cascade leading to neuronal damage and death. This positions this compound and the kynurenine pathway as key players in the pathogenesis of numerous devastating neurological and psychiatric disorders. A thorough understanding of its synthesis, signaling, and pathological effects, facilitated by the advanced experimental techniques detailed in this guide, is essential for the development of novel therapeutic strategies aimed at mitigating its detrimental effects by targeting the kynurenine pathway.

References

- 1. This compound: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excitotoxicity of this compound: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an endogenous molecule combining excitotoxicity, oxidative stress and other toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Tryptophan Dysmetabolism and this compound in Depressive and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Tryptophan Dysmetabolism and this compound in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mechanism of this compound formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MicroRNA-132 regulates this compound production in the brain during LPS-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Different kynurenine pathway enzymes limit this compound formation by various human cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The endogenous agonist this compound and the non endogenous homothis compound discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Major depressive disorder - Wikipedia [en.wikipedia.org]

- 20. This compound in vivo synthesis rates, extracellular concentrations, and intercompartmental distributions in normal and immune-activated brain as determined by multiple-isotope microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evidence that this compound severely impairs energy metabolism through activation of NMDA receptors in striatum from developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound induces NMDA receptor-mediated lipid peroxidation in rat brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. criver.com [criver.com]

- 29. Production of extracellular this compound in the striatum studied by microdialysis in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

The Kynurenine Pathway: A Technical Guide to Metabolism and Quinolinic Acid Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine (B1673888) pathway (KP) is the principal metabolic route for the essential amino acid L-tryptophan in mammals, accounting for the degradation of over 95% of dietary tryptophan not utilized for protein or serotonin (B10506) synthesis.[1][2] This complex and highly regulated pathway generates a cascade of neuroactive and immunomodulatory metabolites, collectively known as kynurenines.[1][3] Among these, quinolinic acid (QUIN), a potent excitotoxin and N-methyl-D-aspartate (NMDA) receptor agonist, has garnered significant attention for its role in the pathophysiology of numerous neurological and inflammatory disorders.[4][5][6] This technical guide provides an in-depth exploration of the kynurenine pathway's core metabolism, with a specific focus on the enzymatic steps leading to this compound production. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting this critical metabolic pathway.

Core Metabolism of the Kynurenine Pathway

The catabolism of tryptophan via the kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[7][8] IDO is widely expressed in extrahepatic tissues and is induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), while TDO is primarily found in the liver and is regulated by corticosteroids and tryptophan levels.[1][7][8] The pathway branches into two main arms: a neuroprotective branch leading to the synthesis of kynurenic acid (KYNA), an antagonist of ionotropic glutamate (B1630785) receptors, and a neurotoxic branch that culminates in the production of this compound.[9][10][11]

The balance between these two branches is critical for maintaining neuronal health, and its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][12][13]

Quantitative Data on Kynurenine Pathway Metabolites and Enzymes

The following tables summarize quantitative data on key enzymes and metabolites of the kynurenine pathway, providing a comparative overview of their properties and concentrations in various biological contexts.

Table 1: Kinetic Properties of Key Kynurenine Pathway Enzymes

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Tissue | Reference(s) |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | L-Tryptophan | 20.90 ± 3.95 | - | Human | [14] |

| L-Tryptophan | 3 - 50 | - | Various | [8] | |

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | ~190 | - | Purified Human | [8] |

| L-Tryptophan | 400 | - | Human Liver | [8] | |

| Kynurenine 3-monooxygenase (KMO) | L-Kynurenine | - | - | - | - |

| Kynureninase (KYNU) | L-Kynurenine | - | - | - | - |

| 3-Hydroxyanthranilate 3,4-dioxygenase (HAAO) | 3-Hydroxyanthranilic acid | - | - | - | - |

| Quinolinate Phosphoribosyltransferase (QPRT) | This compound | 6.5 | - | Human | [8] |

| 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase (ACMSD) | 2-amino-3-carboxymuconate semialdehyde | 13 - 14 | - | Rat Kidney and Liver | [8] |

Table 2: Concentrations of Kynurenine Pathway Metabolites in Human CSF and Plasma (Healthy vs. Neurodegenerative Diseases)

| Metabolite | Condition | CSF Concentration | Plasma/Serum Concentration | Reference(s) |

| Tryptophan (TRP) | Healthy | - | 1000 - 50,000 ng/mL | [15] |

| Alzheimer's Disease | No significant difference | Significantly lower | [13] | |

| Parkinson's Disease | - | Significantly lower | [13] | |

| Huntington's Disease | No significant difference | Significantly lower | [13][16] | |

| Kynurenine (KYN) | Healthy | - | ~1/10th of TRP | [15] |

| Alzheimer's Disease | No significant difference | No significant difference | [13] | |

| Parkinson's Disease | - | No significant difference | [13] | |

| Huntington's Disease | No significant difference | Lower | [13][16] | |

| Kynurenic Acid (KYNA) | Healthy | 0.001–0.01 μM | - | [9] |

| Alzheimer's Disease | Lower | Lower | [9][15] | |

| Parkinson's Disease | Lower | Lower KYNA/L-kynurenine ratio | [9] | |

| Huntington's Disease | Significantly reduced | - | [6][16] | |

| This compound (QUIN) | Healthy | - | 350 ± 167 nmol/L (serum) | [17] |

| Alzheimer's Disease | Elevated | Elevated | [15] | |

| Parkinson's Disease | Higher | Higher | [9] | |

| Huntington's Disease | No significant difference | No significant difference | [16] | |

| 3-Hydroxykynurenine (3-HK) | Alzheimer's Disease | Lower | No significant difference | [13] |

Note: Concentrations can vary significantly based on analytical methods, patient cohorts, and disease stage. This table provides a general overview of reported trends.

Experimental Protocols

This section details methodologies for key experiments related to the analysis of the kynurenine pathway.

Protocol 1: Quantification of Kynurenine Pathway Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.

1. Materials and Reagents:

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 or Phenyl-Hexyl analytical column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727)

-

Internal Standards (isotopically labeled analogs of the metabolites of interest, e.g., this compound-d3)

-

Acetonitrile or Methanol (LC-MS grade)

-

Ultrapure Water

-

Biological samples (plasma, serum, CSF, brain homogenate)

-

96-well protein precipitation plates

2. Sample Preparation (Protein Precipitation):

-

Thaw biological samples on ice. For tissue samples, homogenize in a suitable buffer.

-

Aliquot 25-100 µL of the sample into a 96-well plate.

-

Add the internal standard working solution to each sample.

-

Add 3-4 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the plate for 2 minutes and then centrifuge at approximately 4000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.[12]

3. LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient elution with Mobile Phases A and B. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.[18]

-

Detect the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite and internal standard should be optimized beforehand.[17]

-

Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the standards.[19]

Protocol 2: Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Activity Assay

This protocol describes a method to measure the enzymatic activity of IDO1 in cell lysates or tissue homogenates.

1. Materials and Reagents:

-

Fluorometric or spectrophotometric plate reader

-

IDO1 Assay Buffer (e.g., potassium phosphate (B84403) buffer)

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene (B1212753) blue

-

Catalase

-

N-Formylkynurenine (NFK) standard

-

Fluorogenic developer that reacts with NFK (for fluorescent assays)[3]

-

Ehrlich's reagent (for colorimetric assays)[1]

-

Cell lysates or tissue homogenates

-

96-well microplate (black for fluorescence, clear for absorbance)

2. Assay Procedure (Fluorometric):

-

Prepare a reaction mixture containing IDO1 Assay Buffer, antioxidant mix (if using a commercial kit), and the cell lysate/tissue homogenate in a 96-well plate.[3]

-

Initiate the reaction by adding the IDO1 substrate solution (L-tryptophan).

-

Incubate the plate at 37°C for a specified time (e.g., 45 minutes), protected from light.[3]

-

Stop the reaction and add the fluorogenic developer solution.

-

Incubate the plate at an elevated temperature (e.g., 45°C) for an extended period (e.g., 3 hours) with gentle shaking, protected from light.[3]

-

After cooling to room temperature, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[3]

-

Calculate IDO1 activity by comparing the fluorescence signal to a standard curve generated with known concentrations of NFK.

3. Assay Procedure (Spectrophotometric):

-

Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, catalase, L-tryptophan, and the IDO1 enzyme source.[20]

-

Continuously monitor the increase in absorbance at 321 nm at 24°C, which corresponds to the formation of N-Formylkynurenine.[20]

-

Alternatively, for an endpoint assay, stop the reaction with trichloroacetic acid.[1]

-

Centrifuge to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.[1]

-

Measure the absorbance at the appropriate wavelength to quantify kynurenine.

Protocol 3: Kynurenine 3-Monooxygenase (KMO) Enzyme Activity Assay

This protocol outlines a method for measuring the activity of KMO, a key enzyme in the neurotoxic branch of the kynurenine pathway.

1. Materials and Reagents:

-

UV/Vis spectrophotometer or plate reader

-

KMO Assay Buffer

-

Recombinant human KMO enzyme

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Test inhibitors (if screening for inhibitors)

-

96-well UV-transparent microplate

2. Assay Procedure:

-

In a 96-well plate, add the KMO assay buffer.

-

Add the test inhibitor or vehicle control.

-

Add the recombinant KMO enzyme and incubate briefly.

-

Initiate the reaction by adding a substrate mixture containing L-Kynurenine and NADPH.[10][21]

-

Immediately measure the decrease in absorbance at 340 nm over time. The consumption of NADPH is directly proportional to KMO activity.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

For inhibitor screening, compare the activity in the presence of the inhibitor to the vehicle control to determine the percent inhibition.[10][21]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of kynurenine metabolism and typical experimental workflows.

Kynurenine Pathway Metabolism

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental Workflow: LC-MS/MS Quantification of Kynurenine Metabolites

References

- 1. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

- 4. elkbiotech.com [elkbiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Kynurenic acid concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and this compound in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. bpsbioscience.com [bpsbioscience.com]

Quinolinic Acid's Role in Neuronal Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of quinolinic acid (QUIN), an endogenous metabolite of the kynurenine (B1673888) pathway, in the intricate processes of neuronal cell death. Elevated levels of QUIN are implicated in the pathophysiology of numerous neurodegenerative disorders, making it a critical target for therapeutic intervention. This document provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols relevant to the study of QUIN-induced neurotoxicity.

Core Mechanisms of this compound-Induced Neuronal Cell Death

This compound exerts its neurotoxic effects through a combination of interconnected mechanisms, primarily initiated by its action as an N-methyl-D-aspartate (NMDA) receptor agonist.[1] This leads to a cascade of events culminating in neuronal demise through excitotoxicity, oxidative stress, and inflammation, ultimately triggering both apoptotic and necrotic cell death pathways.

Excitotoxicity

As a potent agonist of the NMDA receptor, QUIN's binding to this receptor, particularly subtypes containing NR2A and NR2B subunits, triggers excessive influx of calcium ions (Ca2+) into the neuron.[1] This sustained increase in intracellular Ca2+ activates a host of downstream catabolic enzymes, including proteases, phospholipases, and endonucleases, leading to the degradation of essential cellular components and eventual cell death.[2] Furthermore, QUIN can inhibit the reuptake of glutamate (B1630785) by astrocytes, thereby increasing its concentration in the synaptic cleft and amplifying the excitotoxic cascade.[1]

Oxidative and Nitrosative Stress

This compound is a significant inducer of oxidative and nitrosative stress through multiple pathways. The overactivation of NMDA receptors leads to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] QUIN can also induce oxidative damage independently of NMDA receptor activation by forming a complex with iron (Fe2+), which catalyzes the generation of highly reactive hydroxyl radicals via the Fenton reaction. This leads to lipid peroxidation of cellular membranes, oxidative damage to DNA, and mitochondrial dysfunction.[1] Evidence also points to QUIN's ability to increase the expression of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), further contributing to the production of cytotoxic nitric oxide (NO•).

Inflammation

Neuroinflammation is a key feature of many neurodegenerative diseases where QUIN levels are elevated. QUIN is primarily synthesized by activated microglia and macrophages in response to pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and lipopolysaccharide (LPS).[1] QUIN itself can act as a pro-inflammatory molecule, inducing astrocytes to release cytokines and chemokines, thus perpetuating a cycle of inflammation and neurotoxicity.[1]

Apoptosis and Necrosis

This compound can trigger both programmed cell death (apoptosis) and uncontrolled cell death (necrosis). The apoptotic pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[1] QUIN has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to an increased Bax:Bcl-2 ratio, which favors apoptosis. In contrast, severe excitotoxicity and energy depletion can lead to necrosis, characterized by cell swelling and lysis. Studies have shown that NMDA receptor antagonists and inhibitors of nitric oxide synthase can reduce QUIN-induced necrosis, while caspase inhibitors show a preference for reducing apoptosis.

Quantitative Data on this compound Neurotoxicity

The following tables summarize key quantitative data from various in vitro and in vivo studies on the neurotoxic effects of this compound.

| Parameter | Cell/Tissue Type | QUIN Concentration/Dose | Effect | Reference |

| Cell Viability (MTT Assay) | U87-MG glial cells | 700 µM | ~43% reduction in cell viability | |

| U87-MG glial cells | 750 µM | ~62% reduction in cell viability | ||

| Apoptosis | Human Astrocytes | 500 nM | 4.2-fold increase in apoptotic cells | [3] |

| Human Astrocytes | 1200 nM | 5.6-fold increase in apoptotic cells | [3] | |

| Neuronal Damage (In Vivo) | Rat Hippocampus (CA1) | 40 nmols | 4.3% cell loss | [4] |

| Rat Hippocampus (CA1) | 80 nmols | 14.1% cell loss | [4] | |

| Rat Hippocampus (CA1) | 120 nmols | 91.1% cell loss | [4] | |

| Oxidative Stress (ROS) | Rat Brain Synaptosomes | 25-500 µM | Concentration-dependent increase in ROS | [5] |

| Cytoskeletal Disruption | Primary Striatal Neurons | 10 µM | Hyperphosphorylation of neurofilaments | [6] |

| Antagonist/Inhibitor | Target | Experimental Model | Effect on QUIN-Induced Toxicity | Reference |

| AP-7 | NMDA Receptor | Rat Nucleus Basalis Magnocellularis | Dose-dependent attenuation of cholinergic neurotoxicity | [7] |

| 7-Chlorokynurenate | NMDA Receptor (Glycine Site) | Rat Nucleus Basalis Magnocellularis | Dose-dependent attenuation of cholinergic neurotoxicity | [7] |

| MK-801 | NMDA Receptor Channel | Rat Nucleus Basalis Magnocellularis | Attenuation of neurotoxicity only at high doses | [7] |

| Melatonin (B1676174) | Antioxidant | Rat Hippocampus | Prevented QUIN-induced neuronal damage and lipid peroxidation | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in this compound-induced neuronal cell death and a typical experimental workflow for its investigation.

Caption: Signaling pathways of this compound-induced neuronal cell death.

Caption: A typical workflow for investigating QUIN neurotoxicity in vitro.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced neuronal cell death.

Primary Neuronal Cell Culture

-

Objective: To establish a primary culture of neurons for in vitro neurotoxicity studies.

-

Protocol:

-

Dissect cortical or hippocampal tissue from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Inactivate trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Plate the cells onto poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the medium with fresh medium. Continue to replace half of the medium every 3-4 days.

-

This compound Treatment

-

Objective: To expose cultured neurons to this compound to induce neurotoxicity.

-

Protocol:

-

Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium.

-

On the day of the experiment (typically 7-10 days in vitro), remove the existing culture medium from the neuronal cultures.

-

Add fresh culture medium containing the desired final concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations for dose-response studies).

-

For time-course experiments, expose the cells to a fixed concentration of this compound for varying durations (e.g., 6, 12, 24, 48 hours).

-

Include a vehicle control (medium with PBS) in all experiments.

-

Cell Viability Assay (MTT Assay)

-

Objective: To quantify the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

After this compound treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Aspirate the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-